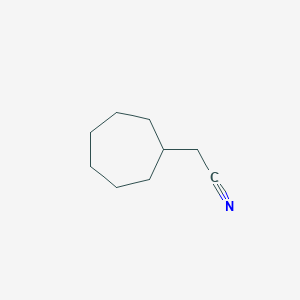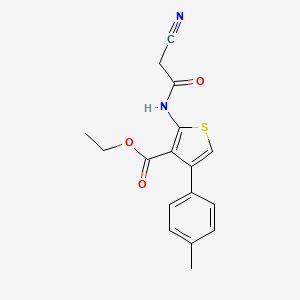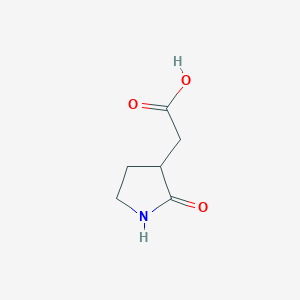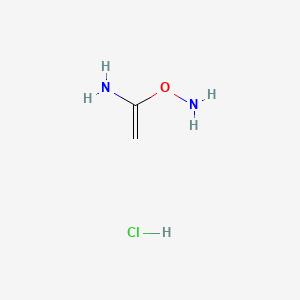
Aminooxyacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of aminooxyacetamide hydrochloride can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the reduction of nitriles, amides, and nitro compounds with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Aminooxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with primary alkyl halides to form substituted products
Common reagents used in these reactions include alkyl halides, acid chlorides, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Aminooxyacetamide hydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme inhibition and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic effects, including its use in the treatment of Huntington’s disease and tinnitus.
Industry: It is used in the production of various chemical intermediates and as a tool in biochemical research.
Mecanismo De Acción
The mechanism of action of aminooxyacetamide hydrochloride involves the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, such as aminobutyrate aminotransferase . It functions by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes . This inhibition leads to an increase in gamma-aminobutyric acid levels in tissues, affecting various metabolic pathways.
Comparación Con Compuestos Similares
Aminooxyacetamide hydrochloride can be compared with similar compounds such as:
Aminooxyacetic acid: Both compounds inhibit aminobutyrate aminotransferase activity, but this compound has a broader range of applications.
2-Aminoacetamide hydrochloride: This compound is similar in structure but has different applications and properties.
This compound is unique due to its specific inhibitory effects on PLP-dependent enzymes and its wide range of research applications.
Propiedades
Número CAS |
54488-65-2 |
|---|---|
Fórmula molecular |
C2H7ClN2O2 |
Peso molecular |
126.54 g/mol |
Nombre IUPAC |
2-aminooxyacetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |
Clave InChI |
BIUQVFWWPLIJJU-UHFFFAOYSA-N |
SMILES |
C=C(N)ON.Cl |
SMILES canónico |
C(C(=O)N)ON.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



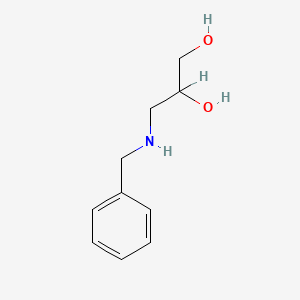
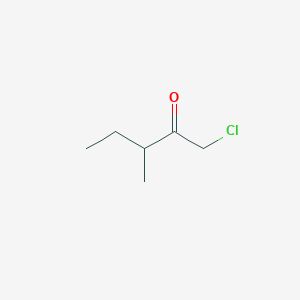
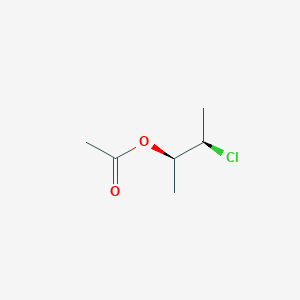

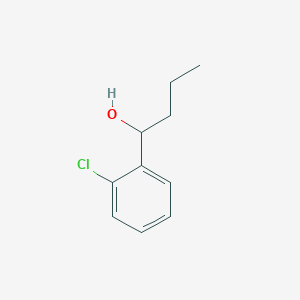
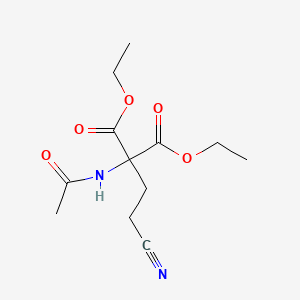
![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
